![molecular formula C10H11N5O B11477591 N-methyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B11477591.png)
N-methyl-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a phenyl group attached to the tetrazole ring and a methyl group attached to the acetamide moiety
Preparation Methods
The synthesis of N-methyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cycloaddition reaction of an azide with a nitrile. For example, phenyl azide can react with acetonitrile under suitable conditions to form the tetrazole ring.
Introduction of the Acetamide Moiety: The acetamide group can be introduced by reacting the tetrazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like triethylamine.
Methylation: The final step involves the methylation of the acetamide nitrogen using a methylating agent like methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-methyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted products. Common reagents for these reactions include halogens, alkyl halides, and organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: Tetrazole derivatives, including this compound, have shown promise as potential therapeutic agents due to their ability to interact with biological targets. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The unique structural properties of tetrazole derivatives make them suitable for use in the development of advanced materials, such as energetic materials and coordination polymers.
Biology: The compound’s ability to interact with biological macromolecules has led to its exploration as a tool for studying biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-methyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target protein.
Comparison with Similar Compounds
N-methyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide can be compared with other tetrazole derivatives, such as:
5-Phenyl-1H-tetrazole: Lacks the acetamide and methyl groups, resulting in different chemical and biological properties.
N-methyl-2-(5-methyl-2H-1,2,3,4-tetrazol-2-yl)acetamide: Contains a methyl group on the tetrazole ring, which can influence its reactivity and biological activity.
2-(5-Phenyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid:
The uniqueness of N-methyl-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other tetrazole derivatives.
Properties
Molecular Formula |
C10H11N5O |
---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-methyl-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C10H11N5O/c1-11-9(16)7-15-13-10(12-14-15)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,16) |
InChI Key |
KIRHLKZCFRURGC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CN1N=C(N=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.